

2-Bromo-1-(2,4-dimethoxyphenyl)ethanone

IUPAC name and synonyms

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Compound of Interest

Compound Name:	2-Bromo-1-(2,4-dimethoxyphenyl)ethanone
Cat. No.:	B1200782

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A Technical Guide to 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone

This document provides a comprehensive technical overview of **2-Bromo-1-(2,4-dimethoxyphenyl)ethanone**, a halogenated aromatic ketone of interest to researchers and professionals in drug development and organic synthesis. This guide details its chemical identity, physicochemical properties, synthesis protocols, and potential biological significance.

Chemical Identity

The nomenclature and structural identifiers for **2-Bromo-1-(2,4-dimethoxyphenyl)ethanone** are crucial for accurate documentation and research.

IUPAC Name: **2-bromo-1-(2,4-dimethoxyphenyl)ethanone**[\[1\]](#)

Synonyms: A variety of synonyms are used in literature and commercial listings to refer to this compound. These include:

- 2-Bromo-2',4'-dimethoxyacetophenone[\[1\]](#)
- 2,4-dimethoxyphenacyl bromide[\[1\]](#)
- Ethanone, 2-bromo-1-(2,4-dimethoxyphenyl)-[\[1\]](#)

- α -Bromo-2,4-dimethoxyacetophenone
- 1-(2,4-dimethoxyphenyl)-2-bromoethanone[1]

Physicochemical Properties

The following table summarizes the key quantitative data for **2-Bromo-1-(2,4-dimethoxyphenyl)ethanone**.

Property	Value	Source
Molecular Formula	$C_{10}H_{11}BrO_3$	PubChem[1]
Molecular Weight	259.10 g/mol	PubChem[1]
CAS Number	60965-26-6	PubChem[1]
Appearance	Off-white to light grey solid (predicted for similar compounds)	N/A
Melting Point	81-83°C (for the related isomer 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone)	ChemicalBook
Solubility	Soluble in dichloromethane, ether, and methanol (for the related isomer 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone)	ChemicalBook

Experimental Protocols: Synthesis

The synthesis of **2-Bromo-1-(2,4-dimethoxyphenyl)ethanone** typically involves the α -bromination of the corresponding acetophenone. Below are representative experimental protocols adapted from the synthesis of structurally similar compounds.

Protocol 1: Bromination using Benzyltrimethylammonium Tribromide

This protocol is adapted from the synthesis of 2-bromo-1-(3,4-dimethoxyphenyl)ethanone.[2]

- Reaction Setup: In a suitable reaction vessel, dissolve 1-(2,4-dimethoxyphenyl)ethanone (1 equivalent) in a mixture of dichloromethane and methanol.
- Addition of Brominating Agent: To the stirred solution, add benzyltrimethylammonium tribromide (1 equivalent).
- Reaction Conditions: Stir the reaction mixture at room temperature for approximately 16 hours.
- Work-up: Dilute the mixture with dichloromethane and water to separate the organic layer. Extract the aqueous phase with dichloromethane.
- Purification: Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.

Protocol 2: Bromination using Elemental Bromine

This method is a common approach for the synthesis of α -bromo ketones.^[3]

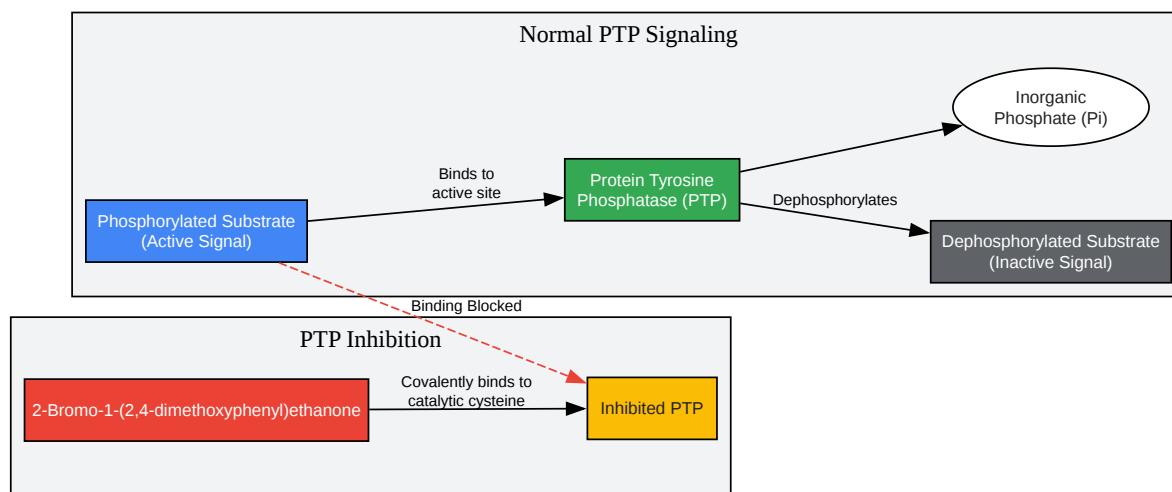
- Reaction Setup: Dissolve 1-(2,4-dimethoxyphenyl)ethanone (1 equivalent) in a suitable solvent such as ethyl ether or chloroform.
- Addition of Bromine: Slowly add a solution of elemental bromine (1 equivalent) to the reaction mixture.
- Monitoring: Monitor the progress of the reaction using thin-layer chromatography.
- Work-up: Upon completion, wash the organic phase with water and brine.
- Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the final product.

Potential Biological Activity and Signaling Pathway Involvement

While direct studies on the biological activity of **2-Bromo-1-(2,4-dimethoxyphenyl)ethanone** are limited, its structural class, α -haloacetophenones, is known to exhibit inhibitory activity against Protein Tyrosine Phosphatases (PTPs). Structurally related compounds have been identified as inhibitors of PTPs such as SHP-1 and PTP1B.^{[4][5]} For instance, (2'-bromo-4', 5'-dimethoxy-phenyl)-(2,3-dibromo-4,5-dimethoxy-phenyl)-methane has demonstrated good inhibitory activity against PTP1B.^[6]

PTPs are a group of enzymes that play a crucial role in cellular signaling by removing phosphate groups from tyrosine residues on proteins. The dysregulation of PTP activity is implicated in various diseases, including cancer, diabetes, and autoimmune disorders. The electrophilic nature of the α -carbon in α -bromoacetophenones allows for covalent modification of the catalytic cysteine residue in the active site of PTPs, leading to their inhibition.

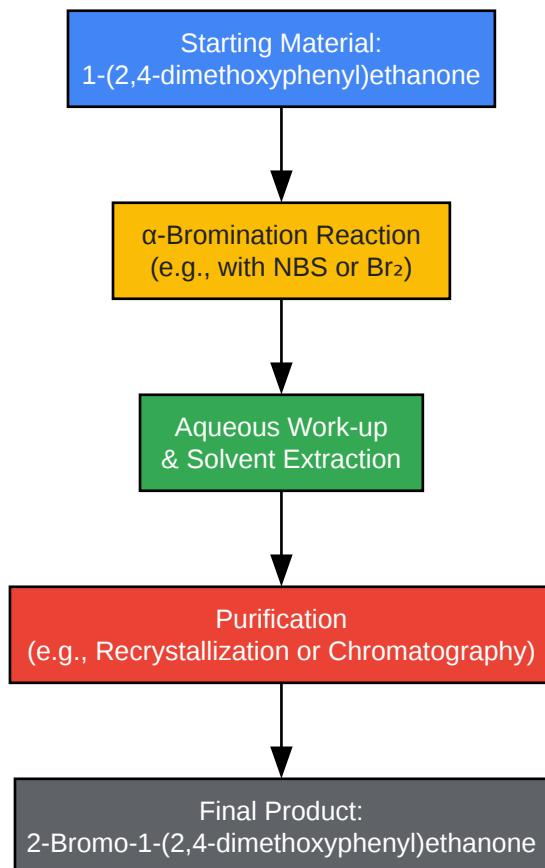
The potential inhibitory action of **2-Bromo-1-(2,4-dimethoxyphenyl)ethanone** on a generic PTP signaling pathway is illustrated below.



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A diagram illustrating the potential inhibition of a Protein Tyrosine Phosphatase by **2-Bromo-1-(2,4-dimethoxyphenyl)ethanone**.

The logical workflow for the synthesis of this compound can also be visualized.



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